molecular formula C17H14ClNO2 B5917979 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No. B5917979
M. Wt: 299.7 g/mol
InChI Key: NLAKBYZOPYGFPE-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione, also known as CCT129202, is a chemical compound that belongs to the class of azabicyclo compounds. This compound has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves the binding of the compound to the DAT protein, which is located on the presynaptic membrane of dopaminergic neurons. By binding to DAT, 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can activate the postsynaptic dopamine receptors and modulate the activity of the dopaminergic system in the brain.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been shown to have significant biochemical and physiological effects on the dopaminergic system in the brain. In animal studies, 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been found to increase the levels of extracellular dopamine in the striatum, a brain region that is involved in motor control and reward processing. This increase in dopamine levels can enhance locomotor activity and induce a rewarding effect in animals. 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has also been shown to improve cognitive function and attention in animal models of ADHD.

Advantages and Limitations for Lab Experiments

4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for DAT, which allows for the specific modulation of the dopaminergic system without affecting other neurotransmitter systems. This selectivity can provide valuable insights into the role of dopamine in various neurological disorders. However, one of the limitations of 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is its low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One potential direction is to investigate the therapeutic potential of 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione for various neurological disorders, such as Parkinson's disease and ADHD. Another direction is to explore the molecular mechanisms underlying the selective inhibition of DAT by 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione, which can provide insights into the design of more potent and selective DAT inhibitors. Additionally, the development of more water-soluble derivatives of 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can expand its applications in various experimental settings.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves the reaction of 3-chlorophenylhydrazine with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final product, 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. The synthesis of 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been reported in several research articles, and the purity and yield of the compound have been optimized for various applications.

Scientific Research Applications

4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the dopamine transporter (DAT) in the brain, which plays a critical role in regulating the levels of dopamine, a neurotransmitter that is involved in reward, motivation, and movement control. By inhibiting DAT, 4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can increase the levels of dopamine in the brain and potentially provide therapeutic benefits for various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-8-2-1-3-9(6-8)19-16(20)14-10-4-5-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAKBYZOPYGFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

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